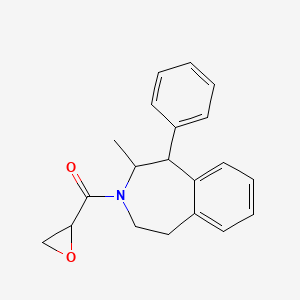
(4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzazepine derivatives and has been found to have a high affinity for the metabotropic glutamate receptor subtype 2 (mGluR2).
科学的研究の応用
(4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, and depression. It has been found to have a high affinity for the mGluR2 receptor, which is involved in the regulation of glutamate neurotransmission. Studies have shown that (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone can modulate glutamate release and reduce the activity of the mesolimbic dopaminergic pathway, which is associated with reward and motivation.
作用機序
(4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone acts as a negative allosteric modulator of the mGluR2 receptor. It binds to a site on the receptor that is distinct from the glutamate binding site and reduces the activity of the receptor. This leads to a reduction in glutamate release and a decrease in the activity of the mesolimbic dopaminergic pathway.
Biochemical and Physiological Effects:
(4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the prefrontal cortex and hippocampus, which are regions of the brain involved in cognitive function and memory. It has also been found to reduce the activity of the mesolimbic dopaminergic pathway, which is associated with reward and motivation. Studies have also suggested that (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone may have neuroprotective effects and could potentially be used to treat neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone is its high affinity for the mGluR2 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of using (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone. One area of interest is its potential for the treatment of schizophrenia. Studies have shown that (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone can reduce the activity of the mesolimbic dopaminergic pathway, which is hyperactive in patients with schizophrenia. Another area of interest is its potential for the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have suggested that (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone may have neuroprotective effects and could potentially slow the progression of these disorders. Overall, the potential therapeutic applications of (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone make it an exciting area of research for the future.
Conclusion:
In conclusion, (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone is a compound that has been extensively studied for its potential therapeutic applications. Its high affinity for the mGluR2 receptor makes it a valuable tool for studying the role of this receptor in various neurological disorders. While there are limitations to its use in lab experiments, its potential for the treatment of schizophrenia and neurodegenerative disorders make it an exciting area of research for the future.
合成法
The synthesis of (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone involves the reaction of 4-methyl-3-phenyl-1,2,4,5-tetrahydrobenzazepin-8-ol with epichlorohydrin in the presence of a base. The resulting product is then treated with sodium hydroxide to yield (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone. The overall yield of this synthesis method is around 30%.
特性
IUPAC Name |
(4-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-19(16-8-3-2-4-9-16)17-10-6-5-7-15(17)11-12-21(14)20(22)18-13-23-18/h2-10,14,18-19H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPSCCMTULFPSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=CC=CC=C2CCN1C(=O)C3CO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


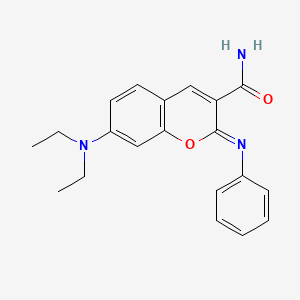
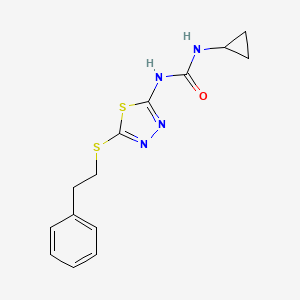

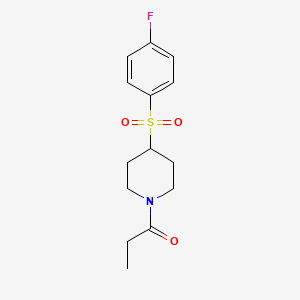


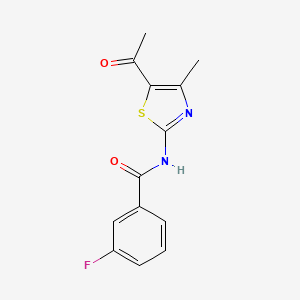
![2-Ethyl-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360216.png)

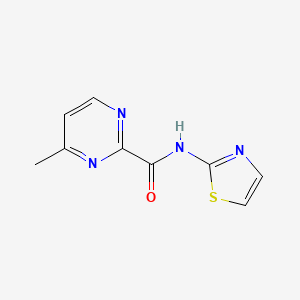
![Ethyl 2-[[2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2360220.png)
![3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2360221.png)
